2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the phenoxy intermediate: This step involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with an appropriate halide under basic conditions to form the phenoxy intermediate.
Acylation: The phenoxy intermediate is then acylated with 2-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(5-chloro-2-ethoxy-4-carboxyphenoxy)-N-(2-phenylethyl)acetamide.
Reduction: 2-(5-chloro-2-ethoxy-4-hydroxyphenoxy)-N-(2-phenylethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural features.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, such compounds may:
Interact with enzymes: Inhibit or activate specific enzymes.
Bind to receptors: Modulate receptor activity.
Affect cellular pathways: Influence signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-ethoxyphenoxy)-N-(2-phenylethyl)acetamide: Lacks the formyl group.
2-(5-chloro-4-formylphenoxy)-N-(2-phenylethyl)acetamide: Lacks the ethoxy group.
Uniqueness
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is unique due to the presence of both the ethoxy and formyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-2-24-17-10-15(12-22)16(20)11-18(17)25-13-19(23)21-9-8-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOAPINGKJYROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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